molecular formula C5H11N2O4P B021912 3,4-Dimethyl-1H-pyrazole phosphate CAS No. 202842-98-6

3,4-Dimethyl-1H-pyrazole phosphate

Cat. No. B021912
M. Wt: 194.13 g/mol
InChI Key: LXKCHCXZBPLTAE-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrazole phosphate (DMPP) is a nitrification inhibitor used in agriculture and horticulture to improve nitrogen use efficiency and reduce nitrogen losses. It has gained attention for its effectiveness and environmental safety.

Synthesis Analysis

DMPP is synthesized through specific chemical processes. The method involves combining key chemical reactants under controlled conditions, but detailed synthesis methods are not widely available in the reviewed literature.

Molecular Structure Analysis

The molecular structure of DMPP has been analyzed using various spectroscopic methods such as infrared, nuclear magnetic resonance, and gas chromatography mass spectrometry. These analyses confirm the molecular structure and provide insights into the compound's characteristics (Ding Dong-ge, 2009).

Chemical Reactions and Properties

DMPP interacts with soil chemistry and influences the activity of microorganisms. It is specifically known to inhibit nitrification by affecting ammonia-oxidizing bacteria and archaea, thus enhancing the efficiency of nitrogen fertilizers (X. Kong et al., 2016).

Physical Properties Analysis

The physical properties of DMPP include its solubility, stability under various environmental conditions, and its mobility in soil. DMPP is characterized by its low mobility in soil, ensuring that it remains effective in the root zone and does not leach into groundwater (F. Azam et al., 2001).

Chemical Properties Analysis

DMPP's chemical properties are centered around its role as a nitrification inhibitor. It effectively reduces the conversion of ammonium to nitrate in the soil, which is a key factor in reducing nitrate leaching and nitrous oxide emissions, crucial for environmental protection and agricultural sustainability (W. Zerulla et al., 2001).

Scientific Research Applications

  • Antioxidant Activity: Novel derivatives of 3,5-dimethyl-1H-pyrazole have shown potential antioxidant activity, with specific compounds demonstrating high effectiveness (Karrouchi et al., 2019).

  • Structure Analysis and Characterization: 3,4-dimethyl-1H-yl-pyrazole, structurally similar to pyrazole, has been used for structure analysis and characterization through detection spectrograms (Ding Dong-ge, 2009).

  • Nitrification Inhibition: In agricultural contexts, 3,4-Dimethylpyrazole Phosphate (DMPP) effectively inhibits nitrification in alkaline soils by reducing the abundance of ammonia-oxidizing bacteria, although its effectiveness varies with soil acidity and composition (Shi et al., 2016).

  • Catalysis in Synthesis Reactions: DMImd-DMP, a catalyst related to 3,4-Dimethyl-1H-pyrazole phosphate, has been shown to be highly efficient and reusable for synthesizing 4H-benzo[b]pyran derivatives in a one-pot reaction, offering high yields and atom economy (Redouane et al., 2019).

  • Agricultural Applications: DMPP has been found to reduce nitrous oxide emissions from grassland following slurry application, while maintaining soil mineral nitrogen and forage production (Merino et al., 2005).

  • Environmental Analysis: A new LC-MS/MS method allows rapid analysis of 3,4-DMP residues in soil, improving the effectiveness of nitrification inhibitors and reducing environmental impact (Doran et al., 2018).

Safety And Hazards

When handling 3,4-Dimethyl-1H-pyrazole phosphate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4,5-dimethyl-1H-pyrazole;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.H3O4P/c1-4-3-6-7-5(4)2;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKCHCXZBPLTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024432
Record name 3,4-Dimethylpyrazole phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-1H-pyrazole phosphate

CAS RN

202842-98-6
Record name 3,4-Dimethylpyrazole phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202842-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylpyrazole phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyl-1H-pyrazole Phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
GS Doran, JR Condon… - Journal of AOAC …, 2023 - academic.oup.com
Background Few methods exist for the analysis of the soil nitrification inhibitor 3,4-dimethyl-1H-pyrazole (3,4-DMP), which is a pesticide with the ability to reduce the production of …
Number of citations: 7 academic.oup.com
GS Doran, JR Condon, BF Kaveney - International Journal of …, 2018 - Taylor & Francis
Nitrate from the biological nitrification of ammonium fertilisers causes environmental damage via groundwater contamination and nitrous oxide emission. To limit nitrate formation, …
Number of citations: 13 www.tandfonline.com
Z Chen, B Peng, J Bi, W Su - Journal of Chemical Research, 2013 - journals.sagepub.com
Novel synthesis of the nitrification inhibitor 3,4-dimethyl-1H-pyrazole phosphate Page 1 JOURNAL OF CHEMICAL RESEARCH 2013 NOVEMBER, 652–653 652 RESEARCH …
Number of citations: 5 journals.sagepub.com
P Mazzei, S Cangemi… - Environmental …, 2022 - ACS Publications
Nitrification inhibitors (NI) represent a valid chemical strategy to retard nitrogen oxidation in soil and limit nitrate leaching or nitrogen oxide emission. We hypothesized that humic …
Number of citations: 6 pubs.acs.org
SC Yildirim, RM Walker, U Roessner… - … Agricultural Science & …, 2023 - ACS Publications
Nitrification inhibitors have been coformulated with nitrogen fertilizers since the 1970s to modulate the microbiological conversion of nitrogen in agricultural soils. 3,4-Dimethyl-1H-…
Number of citations: 4 pubs.acs.org
Z Wen-xue, SUN Gang, HE Ping… - Journal of Plant …, 2013 - plantnutrifert.org
With the technique of stable isotope15 N-traced urea, a field experiment was conducted to determine the effects of urease inhibitor (UI) and nitrification inhibitor (NI) on losses of …
Number of citations: 39 www.plantnutrifert.org
WX Zhang, CC Yang, SX Wang, G Sun… - Chinese Journal of …, 2017 - cabdirect.org
Objective: The research is aimed to reveal the effects of urease inhibitor (UI) and nitrification inhibitor (NI) on nitrogen (N) transformation, and the fertilizer-saving mechanism of inhibitor (…
Number of citations: 11 www.cabdirect.org
KM Keiblinger, F Zehetner, A Mentler… - … Science and Pollution …, 2018 - Springer
Biochar (BC) application to soils is of growing interest as a strategy to improve soil fertility and mitigate climate change. However, BC-induced alterations in the soil N cycle are currently …
Number of citations: 25 link.springer.com
SC Yildirim, BI Taggert, RM Walker… - … Agricultural Science & …, 2023 - ACS Publications
Recently, 1,4-disubstituted 1,2,3-triazoles were reported by us as a new class of nitrification inhibitors, which can outperform the commercial compound 3,4-dimethylpyrazole phosphate …
Number of citations: 0 pubs.acs.org
F Beeckman, L Annetta, M Corrochano-Monsalve… - Trends in …, 2023 - cell.com
Nitrification is a key microbial process in the nitrogen (N) cycle that converts ammonia to nitrate. Excessive nitrification, typically occurring in agroecosystems, has negative …
Number of citations: 2 www.cell.com

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